molecular formula C25H29FN4O2 B2455834 N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-68-2

N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2455834
CAS No.: 946321-68-2
M. Wt: 436.531
InChI Key: YWEJIJZJFGKSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a chemical reagent for research purposes, featuring a pyridazinone core. The pyridazinone scaffold is recognized in medicinal chemistry for its potential in drug discovery, particularly in the inhibition of protein-protein interactions. For instance, pyridazinone-based compounds have been identified as first-in-class inhibitors that disrupt the interaction between PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins, which is a synthetic lethal dependency in certain cancer cells, such as those with MTAP deletions . This mechanism represents a novel approach to targeting PRMT5 activity, distinct from catalytic site inhibition. The structural components of this compound, including the 4-fluorophenyl and diethylamino groups, are often incorporated to modulate properties like potency, selectivity, and solubility. This product is intended for use in biochemical and cellular assays to further investigate these and other potential mechanisms of action. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2/c1-4-29(5-2)21-12-13-22(18(3)17-21)27-24(31)7-6-16-30-25(32)15-14-23(28-30)19-8-10-20(26)11-9-19/h8-15,17H,4-7,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEJIJZJFGKSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Diethylamino Group : This moiety is known for enhancing lipophilicity and can influence the compound's ability to cross biological membranes.
  • Pyridazinone Scaffold : This structure is often associated with various biological activities, including antitumor and anti-inflammatory effects.
  • Fluorophenyl Substituent : The presence of fluorine can enhance metabolic stability and binding affinity to biological targets.

Molecular Formula

The molecular formula of the compound is C23H28FNO2C_{23}H_{28}F_{N}O_{2}, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyridazinone have shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

In a study involving a related pyridazinone derivative, researchers observed that treatment led to:

  • Cell Cycle Arrest : Induction of G2/M phase arrest was noted in HepG2 liver cancer cells.
  • Apoptosis : Increased markers of apoptosis were detected, suggesting that the compound could effectively trigger programmed cell death in cancerous cells .

Inhibition of Histone Deacetylases (HDACs)

Another significant aspect of the biological activity of this compound is its potential as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression, and their inhibition has been linked to antitumor effects.

Research Findings

  • A related compound demonstrated IC50 values of 95.2 nM against HDAC1, indicating potent inhibition capabilities. This suggests that this compound may share similar properties .

Pharmacological Implications

Given its structural characteristics and preliminary findings on biological activity, this compound could be explored further for:

  • Cancer Therapy : As an HDAC inhibitor or an apoptosis-inducing agent.
  • Neurological Disorders : The diethylamino group suggests potential central nervous system activity, warranting investigation into its effects on neurological pathways.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (nM)
Compound ASimilarHDAC Inhibition95.2
Compound BRelatedAntitumor Activity260.7
Compound CAnalogApoptosis Induction255.7

This table highlights the comparative biological activities of compounds structurally related to this compound.

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